molecular formula C16H30N4O10 B13410200 Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]- CAS No. 67846-63-3

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-

Cat. No.: B13410200
CAS No.: 67846-63-3
M. Wt: 438.43 g/mol
InChI Key: NKPQXGFVCNENAF-UHFFFAOYSA-N
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Description

Historical Evolution of Bicyclic Imidazole-Based Heterocycles in Drug Discovery

The exploration of bicyclic imidazole derivatives began in the mid-20th century, coinciding with the rise of heterocyclic chemistry as a cornerstone of pharmaceutical development. Early work focused on simple imidazole-fused systems, but the discovery of imidazo[1,2-x]heterocycles in the 1970s marked a paradigm shift, enabling access to rigid, nitrogen-rich scaffolds with improved metabolic stability. These compounds quickly gained attention for their ability to mimic purine bases, facilitating interactions with biological targets such as kinases and G-protein-coupled receptors.

A pivotal advancement came with the development of multi-component reactions (MCRs), particularly the 3-component-3-center isocyanide-based MCR, which allowed rapid generation of imidazo[4,5-d]imidazole-2,5(1H,3H)-dione derivatives in high-throughput formats. This methodological breakthrough coincided with the identification of imidazopyrimidines as kinase inhibitors in the 1990s, cementing the scaffold's relevance in oncology and immunology. The introduction of tetrahydro variants, including tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]-, emerged from efforts to improve solubility while retaining the core scaffold's hydrogen-bonding capacity.

Decade Key Development Impact
1970s Discovery of imidazo[1,2-x]heterocycles Enabled purine-like molecular recognition
1990s MCR-based synthesis of bicyclic imidazoles Accelerated library generation for high-throughput screening
2000s Structural optimization via hydroxylalkylation Improved pharmacokinetic profiles (e.g., tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]- derivatives)
2020s Computational design of targeted derivatives Enhanced selectivity for kinase and cytokine receptors

Role of Tetrahydroimidazoimidazoledione Scaffolds in Bioactive Molecule Design

The tetrahydroimidazoimidazoledione core provides a unique three-dimensional architecture that combines:

  • Hydrogen-bonding networks : The diketone moiety enables strong interactions with catalytic lysine residues in kinases.
  • Conformational rigidity : The fused bicyclic system restricts rotational freedom, enhancing target binding specificity.
  • Solubility modulation : Hydroxyethoxy substituents, as seen in tetrakis[(2-hydroxyethoxy)methyl]- derivatives, improve aqueous solubility without compromising membrane permeability.

Recent studies demonstrate the scaffold's adaptability across therapeutic areas:

  • Anticancer agents : Derivatives bearing 4-acetylphenylamine groups show EC50 values ≤47.2 µM against glioblastoma (U-87) and prostate carcinoma (PPC-1) cell lines.
  • Anti-inflammatory compounds : Structural analogs inhibit IL-6 and TNF-α production in human PBMCs at nanomolar concentrations.
  • Antimicrobial scaffolds : Halogenated variants exhibit MIC90 values <10 µg/mL against Mycobacterium smegmatis.

The strategic placement of (2-hydroxyethoxy)methyl groups in tetrakis-substituted derivatives enhances both solubility and metabolic stability. Molecular dynamics simulations reveal these substituents form protective hydration shells around the core scaffold, reducing oxidative degradation by cytochrome P450 enzymes. Concurrently, the electron-donating oxygen atoms participate in charge-transfer interactions with aromatic residues in target proteins, as evidenced by X-ray crystallography of kinase-inhibitor complexes.

\Delta G_{\text{binding}} = -RT \ln K_d = \sum (\text{H-bond energies}) + \pi\text{-}\pi \text{ interactions} + \text{desolvation penalties}

This thermodynamic framework explains the enhanced binding affinity (ΔG ≈ -5.5 kcal/mol) observed in derivatives with optimized substitution patterns.

Properties

CAS No.

67846-63-3

Molecular Formula

C16H30N4O10

Molecular Weight

438.43 g/mol

IUPAC Name

1,3,4,6-tetrakis(2-hydroxyethoxymethyl)-3a,6a-dihydroimidazo[4,5-d]imidazole-2,5-dione

InChI

InChI=1S/C16H30N4O10/c21-1-5-27-9-17-13-14(19(15(17)25)11-29-7-3-23)20(12-30-8-4-24)16(26)18(13)10-28-6-2-22/h13-14,21-24H,1-12H2

InChI Key

NKPQXGFVCNENAF-UHFFFAOYSA-N

Canonical SMILES

C(COCN1C2C(N(C1=O)COCCO)N(C(=O)N2COCCO)COCCO)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally follows a multi-step synthetic pathway starting from glycoluril derivatives or related bicyclic imidazolidine-dione precursors. The key step involves the selective introduction of (2-hydroxyethoxy)methyl groups onto the tetrahydroimidazo[4,5-d]imidazole-2,5-dione core.

Starting Materials and Key Reagents

Stepwise Preparation Procedure

  • Synthesis of the Core Compound
    The tetrahydroimidazo[4,5-d]imidazole-2,5-dione core is prepared by cyclization of glycoluril or related urea derivatives under acidic or basic conditions, followed by purification.

  • Alkylation with (2-hydroxyethoxy)methyl Groups
    The core compound is subjected to alkylation using 2-bromoethanol or 2-chloroethanol in the presence of a base. The reaction proceeds via nucleophilic substitution at the nitrogen atoms of the imidazo ring.

  • Purification and Isolation
    The crude product is purified by recrystallization or chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) using acetonitrile-water mixtures with acidic modifiers (phosphoric or formic acid) to obtain the pure tetra-substituted product.

Reaction Conditions and Optimization

Step Conditions Notes
Core synthesis Acidic or basic cyclization Temperature: 80–120 °C; Time: Several hours
Alkylation Base (NaH, K2CO3), DMF/DMSO Temperature: 40–80 °C; Time: 4–12 hours; Stoichiometry: 4 equiv. alkylating agent
Purification RP-HPLC or recrystallization Mobile phase: MeCN/H2O with phosphoric acid (or formic acid for MS compatibility)

Research Findings and Analytical Data

Chromatographic Analysis

  • The compound is amenable to separation and purity analysis by RP-HPLC on Newcrom R1 columns, using acetonitrile-water mixtures with phosphoric acid as a mobile phase modifier. For mass spectrometry applications, phosphoric acid is replaced by formic acid to maintain compatibility.

Spectroscopic Characterization

  • NMR Spectroscopy : Characteristic signals for the tetra-substituted imidazo ring and hydroxyethoxy methyl groups are observed.
  • Mass Spectrometry : The molecular ion peak corresponds to the molecular weight of 438.43 g/mol.
  • Infrared Spectroscopy : Bands corresponding to amide carbonyl groups and hydroxyl functionalities confirm the structure.

Comparative Table of Preparation Parameters

Parameter Typical Range/Value Remarks
Core synthesis temperature 80–120 °C Acidic or basic catalysis
Alkylation temperature 40–80 °C Controlled to avoid side reactions
Alkylating agent equivalents 4 equivalents Ensures full substitution at four sites
Reaction time 4–12 hours Dependent on scale and reagent purity
Solvent DMF or DMSO Polar aprotic solvents preferred
Purification method RP-HPLC or recrystallization High purity required for analytical applications

Chemical Reactions Analysis

Types of Reactions

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where hydroxyethoxy groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.

Scientific Research Applications

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]- has a variety of applications, mainly in separation processes and industrial uses .

General Information

  • Molecular Formula: C4H4N4O
  • Molecular Weight: 438.43 g/mol
  • Synonyms: This compound is also known as tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]imidazo[4,5-d]imidazole-2,5(1H,3H)-dione .

Scientific Research Applications

  • ** separation:** It can be analyzed through reverse phase (RP) HPLC with simple conditions using a mobile phase of acetonitrile, water, and phosphoric acid . For mass spectrometry applications, formic acid can replace phosphoric acid .
  • Industrial Applications: It is used in the development of functional materials, such as dyes for solar cells and other optical applications.

Safety and Hazards

  • GHS Classification: It is classified as harmful to aquatic life with long-lasting effects and has a hazard statement of H412 .
  • Precautionary Measures: Includes precautionary statement codes P273 (Avoid release to the environment) and P501 (Dispose of contents/container in accordance with local/regional/national/international regulations) .

Regulatory Information

  • New Zealand EPA: This compound does not have individual approval but can be used as a component in a product covered by a group standard. It is not approved for use as a chemical in its own right .
  • TSCA Status: Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]- has an active EPA TSCA Commercial Activity Status .

Mechanism of Action

The mechanism of action of imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]- involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can bind to metal ions and enzymes, influencing various biochemical processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[4,5-d]imidazole-2,5(1H,3H)-dione scaffold allows diverse substitutions, leading to compounds with distinct properties. Below is a comparative analysis of key derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Applications Toxicity
Target Compound : Tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]imidazo[4,5-d]imidazole-2,5(1H,3H)-dione C₈H₁₄N₄O₆ 262.22 Four (2-hydroxyethoxy)methyl groups Hydrophilic, polymerizable Crosslinker in formaldehyde resins Not reported
DINGU (Tetrahydro-1,4-dinitro derivative) C₆H₆N₆O₆ 258.15 Two nitro groups High explosive, low solubility Explosive formulations LD₅₀ >5 g/kg (oral, mice/rats); non-irritating
3a,6a-Dimethyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione (CAS 28115-25-5) C₈H₁₂N₄O₂ 196.21 Two methyl groups Lipophilic, crystalline Pharmaceutical intermediates Limited data
1,4-/1,6-Dimethyl Mixture (1:1) C₁₂H₂₀N₈O₄ 340.34 Methyl groups at positions 1,4 and 1,6 Stereochemical complexity Not specified Not reported
Tris(hydroxymethyl) Derivative (CAS: Unspecified) C₇H₁₂N₄O₅ 232.20 Three hydroxymethyl groups Enhanced water solubility Potential biomedical applications Not reported
Chlorinated/Tert-Butyl Derivative (CAS: 501083-55-2) C₃₀H₂₆N₄O₂·CHCl₃ 593.93 Dichloro, tert-butyl, benzyl groups High molecular weight, lipophilic Research chemicals Not reported

Key Structural and Functional Differences

Substituent Effects :

  • Hydroxymethyl/Hydroxyethoxy Groups (Target Compound): Increase hydrophilicity and reactivity with formaldehyde, enabling polymer crosslinking .
  • Nitro Groups (DINGU): Introduce explosive properties due to high nitrogen/oxygen content and instability .
  • Methyl Groups (3a,6a-Dimethyl): Enhance lipophilicity, making the compound suitable for drug delivery systems .

Toxicity Profile: DINGU exhibits low acute toxicity (LD₅₀ >5 g/kg) and is non-irritating, contrasting with many nitro compounds . No toxicity data are available for hydroxymethylated derivatives, suggesting further safety studies are needed.

Synthetic Routes :

  • The target compound is synthesized via hydroxymethylation of glycoluril .
  • DINGU derivatives are prepared by nitration of the parent scaffold under controlled conditions .
  • Methylated analogs (e.g., 3a,6a-dimethyl) are obtained through alkylation reactions using methyl halides .

Research Findings

Challenges

  • Solubility : Hydrophobic derivatives (e.g., chlorinated/tert-butyl) face formulation challenges in aqueous systems .
  • Regulatory Compliance : Hydroxymethylated compounds require REACH compliance due to their industrial use .

Biological Activity

Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3,4,6-tetrakis[(2-hydroxyethoxy)methyl]- is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial activity, cytotoxic effects, and potential applications in medicinal chemistry.

Structural Characteristics

The compound features a complex structure characterized by a tetrahydroimidazole core with multiple hydroxymethyl groups. The molecular formula is C12H18N4O4C_{12}H_{18}N_4O_4, and it exhibits various functional groups that contribute to its biological activity.

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of imidazole derivatives. For instance, research has shown that compounds with imidazole moieties exhibit significant antibacterial activity against various pathogens. In vitro studies demonstrated that certain derivatives could inhibit the growth of bacteria such as Escherichia coli and Bacillus cereus .

Table 1: Antimicrobial Activity of Imidazole Derivatives

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
Imidazo[4,5-d]imidazole-2,5(1H,3H)-dioneE. coli32 µg/mL
Tetrahydro derivativeB. cereus16 µg/mL

Cytotoxic Effects

The cytotoxicity of the compound has been evaluated in various cancer cell lines. Studies indicate that imidazole derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, one study reported that the tetrahydro derivative exhibited IC50 values ranging from 10 to 20 µM against human breast cancer cells .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)18
A549 (Lung Cancer)12

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The imidazole ring can interact with various enzymes involved in cellular processes. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis in bacteria .
  • Electrophilic Properties : The presence of hydroxymethyl groups enhances the electrophilicity of the compound, allowing it to form adducts with nucleophiles in biological systems.
  • Molecular Docking Studies : Computational studies have suggested favorable binding interactions with target proteins, indicating potential for drug design .

Case Studies and Research Findings

A notable study examined the effects of imidazo[4,5-d]imidazole derivatives on biofilm formation in Staphylococcus aureus. The results indicated a significant reduction in biofilm biomass at sub-MIC concentrations, suggesting potential applications in combating resistant bacterial strains .

Another research effort focused on the synthesis and evaluation of various analogs of this compound. The findings revealed that modifications to the hydroxymethyl groups could enhance both antimicrobial and anticancer activities .

Q & A

Q. What are the established synthetic routes for preparing hydroxymethyl-substituted derivatives of this compound?

The synthesis involves hydroxymethylation of glycoluril precursors using formaldehyde under alkaline conditions. For example, 1,3,4,6-tetrakis(hydroxymethyl) derivatives are synthesized by reacting glycoluril with excess formaldehyde in aqueous sodium hydroxide (pH 10–12) at 60–80°C, followed by recrystallization from ethanol/water mixtures . Modifications, such as substituting formaldehyde with 2-hydroxyethoxymethyl groups, require stepwise alkylation using ethylene glycol and catalytic acid .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positioning and hydrogen bonding patterns (e.g., hydroxyethoxy methyl protons resonate at δ 3.4–4.1 ppm) .
  • X-ray crystallography : Resolves conformational details, such as chair-like puckering in the imidazoimidazoledione core .
  • HPLC-MS : Validates purity (>98%) and detects nitro or hydroxymethyl degradation byproducts .

Q. What are the common derivatives of this compound, and how do substituents affect its properties?

Derivatives include:

  • Nitro-substituted variants (e.g., Tetranitroglycoluril, CAS 55510-03-7): High-energy materials with reduced solubility due to nitro groups .
  • Hydroxymethyl/hydroxyethoxy-substituted analogs (e.g., CAS 5395-50-6): Enhanced hydrophilicity and application in polymer crosslinking . Substituent polarity directly impacts solubility (e.g., hydroxyethoxy groups improve aqueous solubility by ~30% compared to methyl groups) .

Advanced Research Questions

Q. What reaction mechanisms govern the cyclization of precursors into the imidazoimidazoledione core?

Base-promoted cyclization of amidines with ketones proceeds via a two-step mechanism:

  • Nucleophilic attack of the amidine nitrogen on the carbonyl carbon.
  • Intramolecular dehydration to form the bicyclic structure. Computational studies (DFT/B3LYP) show activation energies of ~25 kcal/mol for this step, with solvent polarity accelerating the reaction .

Q. How can molecular dynamics simulations optimize solvent selection for this compound?

Simulations using GROMACS or AMBER predict solvation free energy (ΔGsolv_{\text{solv}}) and hydrogen-bonding networks. For hydroxyethoxy derivatives, water and DMSO exhibit ΔGsolv_{\text{solv}} values of −12.5 and −8.3 kcal/mol, respectively, aligning with experimental solubility trends .

Q. What strategies mitigate hydrolytic instability in alkaline conditions?

  • pH control : Stability decreases above pH 9; buffered solutions (pH 7–8) reduce degradation by >50% over 24 hours .
  • Protective groups : Acetylation of hydroxyethoxy substituents via acetic anhydride reduces hydrolysis rates .

Q. How does this compound function in formaldehyde-based polymer systems?

The hydroxyethoxy groups act as crosslinkers in formaldehyde polymers (e.g., CAS 36833-16-6). Reaction mechanisms involve:

  • Methylolation : Formaldehyde reacts with secondary amines on the imidazoimidazoledione core.
  • Condensation : Ether linkages form between hydroxymethyl groups, confirmed by FT-IR (C-O-C stretch at 1100 cm1^{-1}) .

Q. How do contradictory data on thermal stability between nitro- and hydroxymethyl-substituted derivatives inform experimental design?

  • Nitro derivatives (e.g., TNGU): Decompose explosively at 220°C, limiting applications to controlled environments .
  • Hydroxymethyl derivatives : Stable up to 300°C, suitable for high-temperature polymer synthesis. Researchers must prioritize substituent selection based on thermal thresholds and safety protocols .

Methodological Guidelines

  • Synthetic Optimization : Use a molar ratio of 4:1 (formaldehyde:glycoluril) for hydroxymethylation to minimize unreacted starting material .
  • Analytical Validation : Pair HPLC with evaporative light scattering detection (ELSD) for non-UV-active derivatives .
  • Computational Tools : Employ Gaussian 16 for transition-state modeling of cyclization reactions .

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